molecular formula C9H10N6O B14218340 N-(4-amino-1-methylpteridin-2-ylidene)acetamide

N-(4-amino-1-methylpteridin-2-ylidene)acetamide

Cat. No.: B14218340
M. Wt: 218.22 g/mol
InChI Key: CUSKLPRFEWKNAP-UHFFFAOYSA-N
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Description

N-(4-amino-1-methylpteridin-2-ylidene)acetamide is a specialized acetamide derivative featuring a pteridine core substituted with an amino group at position 4 and a methyl group at position 1. The pteridine ring system, a bicyclic structure comprising fused pyrimidine and pyrazine rings, confers unique electronic and steric properties.

Properties

Molecular Formula

C9H10N6O

Molecular Weight

218.22 g/mol

IUPAC Name

N-(4-amino-1-methylpteridin-2-ylidene)acetamide

InChI

InChI=1S/C9H10N6O/c1-5(16)13-9-14-7(10)6-8(15(9)2)12-4-3-11-6/h3-4H,1-2H3,(H2,10,13,14,16)

InChI Key

CUSKLPRFEWKNAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N=C(C2=NC=CN=C2N1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-1-methylpteridin-2-ylidene)acetamide typically involves the condensation of appropriate amines with cyanoacetic acid derivatives. One common method involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide and dicyclohexyl carbodiimide . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-1-methylpteridin-2-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pteridines with different functional groups.

Scientific Research Applications

N-(4-amino-1-methylpteridin-2-ylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-1-methylpteridin-2-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical behavior of acetamide derivatives is heavily influenced by substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituent Group Core Structure Notable Properties/Activities Reference
N-(4-hydroxyphenyl)acetamide 4-hydroxyphenyl Phenyl High prevalence in patent literature
N-(1,3-Benzothiazol-2-yl)acetamide Benzothiazole Benzothiazole Crystallographic stability; used in synthesis
N-(4-hydroxy-2-methyl-5-benzothiazolyl)acetamide Benzothiazole with hydroxy/methyl Benzothiazole Predicted pKa ~12.97; moderate lipophilicity
N-(6-Aminohexyl)acetamide 6-aminohexyl Aliphatic chain Water-soluble; used in surface modification
N-(4-Nitrophenethyl)acetamide 4-nitrophenethyl Phenyl Key pharmaceutical intermediate

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in N-(4-Nitrophenethyl)acetamide) enhance reactivity, making such compounds valuable intermediates in drug synthesis .
  • Bicyclic Systems (e.g., benzothiazole in ) improve thermal stability and binding affinity compared to monocyclic phenyl analogs.
  • Aliphatic Chains (e.g., N-(6-Aminohexyl)acetamide) increase solubility, favoring applications in bioconjugation and material science .

Pharmacological Activities

Several analogs demonstrate notable bioactivity, particularly in oncology:

  • Anti-Cancer Activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and its derivatives showed potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines in MTT assays .
  • Benzothiazole Derivatives : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and related compounds () are patented for unspecified pharmacological activities, likely due to their trifluoromethyl groups enhancing metabolic stability .

Physicochemical Properties

Property N-(6-Aminohexyl)acetamide N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-acetamide N-(4-hydroxy-2-methyl-5-benzothiazolyl)acetamide
Molecular Weight (g/mol) 158.24 211.24 222.27
Solubility Water, ethanol, methanol Not reported Not reported
Predicted pKa N/A 12.97 1.6 (LogP)

Insights : Aliphatic chains enhance solubility, while aromatic systems increase molecular weight and lipophilicity. The target compound’s pteridine core may reduce solubility compared to phenyl analogs but improve binding to hydrophobic targets.

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